molecular formula C19H22N2O4 B4815413 N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B4815413
M. Wt: 342.4 g/mol
InChI Key: IRCCFKPMJARIER-LGMDPLHJSA-N
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Description

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound that features a furan ring, a butylamino group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multi-step organic reactions. One common method involves the condensation of a furan derivative with a butylamine under controlled conditions to form the intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-3-(butylamino)-1-[5-(4-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide
  • N-[(Z)-3-(butylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Uniqueness

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and methoxybenzamide moiety make it particularly interesting for research in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-4-11-20-19(23)17(13-16-6-5-12-25-16)21-18(22)14-7-9-15(24-2)10-8-14/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,23)(H,21,22)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCCFKPMJARIER-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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